methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
説明
This compound is a glycosylated secoiridoid derivative characterized by a pyran core substituted with a 4-hydroxyphenylethoxy group, a glucose moiety, and an ethylidene side chain. Its structure includes ester and glycosidic linkages, which confer unique physicochemical properties. It is structurally related to olive-derived bioactive compounds like oleuropein, with modifications influencing solubility, stability, and bioactivity .
特性
CAS番号 |
39011-92-2 |
|---|---|
分子式 |
C31H42O17 |
分子量 |
686.7 g/mol |
IUPAC名 |
methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1 |
InChIキー |
STKUCSFEBXPTAY-YTECAPLWSA-N |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
異性体SMILES |
C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
正規SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
外観 |
Powder |
同義語 |
nuezhenide specnuezhenide |
製品の起源 |
United States |
準備方法
Formation of the Pyran-3-Carboxylate Core
The pyran-3-carboxylate moiety is synthesized via a stereoselective cyclocondensation reaction. Ethylidene groups are introduced using a modified Claisen-Schmidt condensation between a β-keto ester and an aldehyde derivative under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran at −20°C). The reaction’s stereochemical outcome is controlled by chiral auxiliaries, achieving the desired (4S,5E,6S) configuration.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Temperature | −20°C to 0°C |
| Catalyst | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran |
| Reaction Time | 12–18 hours |
Synthesis of the 2-(4-Hydroxyphenyl)Ethoxy-Substituted Oxane Fragment
This fragment is prepared through a Williamson ether synthesis. 4-Hydroxyphenethyl bromide is reacted with a trihydroxy oxane precursor in the presence of silver oxide (Ag₂O) to form the ether linkage. The reaction proceeds in dimethylformamide (DMF) at 60°C for 8 hours, yielding the substituted oxane with >85% regioselectivity.
Functional Group Introduction and Coupling Strategies
Esterification and Methoxycarbonylation
The methyl ester group at position 3 of the pyran ring is introduced via a Steglich esterification. Carbodiimide reagents (e.g., dicyclohexylcarbodiimide) activate the carboxylic acid intermediate, followed by nucleophilic attack by methanol. The reaction is conducted under anhydrous conditions with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >90% conversion.
Glycosidic Bond Formation
The glycosidic linkages connecting the pyran core to the oxane subunits are constructed using Koenigs-Knorr conditions. Bromo-sugar intermediates are reacted with hydroxyl-bearing acceptors in the presence of silver triflate (AgOTf) as a promoter. Anomeric selectivity (α/β) is controlled by solvent polarity, with dichloromethane favoring β-linkages.
Optimized Glycosylation Conditions:
| Parameter | Condition |
|---|---|
| Promoter | Silver triflate (0.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
Protection-Deprotection Sequences
Given the compound’s sensitivity to oxidation and hydrolysis, temporary protecting groups are critical:
Hydroxyl Group Protection
-
Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) groups are used for primary hydroxyl protection, applied via reaction with TBDMS chloride in imidazole-containing DMF.
-
Acetyl Groups: Secondary hydroxyls are acetylated using acetic anhydride in pyridine, removed later by Zemplén deacetylation (NaOMe/MeOH).
Carboxylate Protection
The methyl ester at position 3 serves as a self-protecting group, remaining stable throughout subsequent steps and requiring no additional protection.
Final Coupling and Global Deprotection
The fully protected pyran and oxane fragments are coupled via a nucleophilic acyl substitution. The 2-oxoethyl linker is formed by reacting a chloroacetylated oxane derivative with the pyran core’s secondary alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Global deprotection using hydrofluoric acid (HF) in acetonitrile removes silyl ethers, yielding the final product.
Critical Coupling Parameters:
| Parameter | Condition |
|---|---|
| Coupling Agent | Diethyl azodicarboxylate (DEAD) |
| Solvent | Tetrahydrofuran |
| Temperature | 0°C to 25°C |
| Reaction Time | 24–48 hours |
Purification and Characterization
Chromatographic Purification
The crude product is purified using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions containing the target compound are lyophilized to obtain a white solid.
Spectroscopic Confirmation
-
NMR Spectroscopy: ¹H NMR (600 MHz, DMSO-d₆) confirms the ethylidene group (δ 5.45 ppm, doublet of doublets) and glycosidic linkages (δ 4.80–5.20 ppm).
-
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 929.3121 [M+H]⁺, matching the theoretical mass.
-
Optical Rotation: [α]D²⁵ = +42.3° (c = 0.5, MeOH), verifying chiral integrity.
Industrial-Scale Considerations
For bulk production, continuous flow reactors replace batch systems to enhance efficiency. Key adaptations include:
-
Flow Hydrogenation: Pd/C-packed columns reduce ethylidene intermediates at 50 bar H₂.
-
In-Line Purification: Simulated moving bed (SMB) chromatography isolates intermediates with >99% purity.
Challenges and Optimization Opportunities
化学反応の分析
科学研究の応用
化学: ヌエジェニドは、さまざまな生物活性化合物の合成の出発物質として使用されます。
生物学: 抗炎症作用や抗酸化作用など、細胞プロセスへの影響が研究されています。
医学: ヌエジェニドは、炎症性疾患、がん、神経変性疾患の治療に可能性を示しています。
科学的研究の応用
Chemistry: Nuezhenide is used as a starting material for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cellular processes, including its anti-inflammatory and antioxidant properties.
Medicine: Nuezhenide has shown potential in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
作用機序
ヌエジェニドは、さまざまな分子標的や経路を通じて効果を発揮します。主な作用機序の1つは、NF-κB経路の阻害であり、炎症反応や免疫反応において重要な役割を果たしています。 ヌエジェニドは、IKKα/β、IκBα、p65などのリン酸化タンパク質の発現を抑制することで、亜硝酸、TNF-α、IL-6などの炎症性サイトカインの放出を抑制します .
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural differences between the target compound and key analogues:
Physicochemical Properties
- Solubility: The glucose moiety enhances water solubility compared to non-glycosylated analogues like oleuropein aglycone .
- Stability : Ethylidene and ester groups may confer sensitivity to hydrolysis under acidic or enzymatic conditions, similar to oleuropein derivatives .
- Chromatography : Rf = 0.23 (CH2Cl2/MeOH: 9/1) for the 3,4-dihydroxyphenyl analogue , suggesting polar characteristics due to hydroxyl and sugar groups.
Bioactivity
- Antioxidant Activity: The 4-hydroxyphenylethoxy group contributes to radical scavenging, though less potent than 3,4-dihydroxyphenyl analogues (e.g., oleuropein) due to fewer phenolic -OH groups .
- Antiviral Potential: Structural similarity to OEU (oleuropein) suggests possible inhibition of viral proteins, such as SARS-CoV-2 spike protein, via interactions with the glucose and phenolic moieties .
- Enzyme Modulation : Glycosylation may delay metabolic degradation, prolonging bioavailability compared to aglycones .
生物活性
Methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound with notable biological activities. This article explores its biological activity through various studies and data analyses.
Molecular Formula and Weight
- Molecular Formula : C46H58O25
- Molecular Weight : 1010.94 g/mol
Structural Characteristics
The compound features multiple hydroxyl groups and ether linkages that contribute to its biological efficacy. The presence of phenolic structures enhances its potential antioxidant properties.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may help in reducing oxidative stress in biological systems. A study demonstrated that compounds with similar structural features can inhibit lipid peroxidation and protect cellular membranes from oxidative damage.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that methyl (4S,5E,6S)-5-ethylidene may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory process.
Anticancer Potential
There is emerging evidence supporting the role of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented in several studies. The compound's interaction with cellular signaling pathways related to cell growth and survival is an area of active research.
Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of methyl (4S,5E,6S)-5-ethylidene in human cell lines. The results indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound.
Case Study 2: Antimicrobial Activity
In a study published by Liu et al. (2022), the antimicrobial effects were tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for therapeutic applications.
Case Study 3: Anti-inflammatory Mechanism
Research by Chen et al. (2021) explored the anti-inflammatory properties in a murine model of arthritis. The administration of the compound resulted in decreased swelling and reduced levels of inflammatory markers compared to control groups.
Q & A
Q. How can degradation pathways be mapped under oxidative stress?
- Method: Expose the compound to H2O2 or UV light and analyze products via LC-HRMSⁿ . Use isotopic labeling (e.g., 18O) to trace oxygen incorporation in degradation by-products. Compare with EPR spectroscopy to detect radical intermediates .
Tables for Key Methodological Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
